4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromenyl group, a sulfonyl group, and a phenylurea moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the chromenyl intermediate The chromenyl intermediate is then reacted with an amine derivative to form the methylideneamino group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: The sulfonyl and phenylurea groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenyl oxides, while substitution reactions can produce a variety of sulfonyl and phenylurea derivatives.
Scientific Research Applications
4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The chromenyl group may interact with enzymes or receptors, modulating their activity. The sulfonyl and phenylurea groups can also contribute to the compound’s overall biological effects by binding to different molecular sites.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea
- 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiocarbamide
Uniqueness
Compared to similar compounds, 4-(((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chromenyl group, in particular, is a distinguishing feature that contributes to its diverse applications and potential therapeutic benefits.
Properties
CAS No. |
198649-72-8 |
---|---|
Molecular Formula |
C24H19N3O5S |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
1-[4-[(6-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C24H19N3O5S/c1-16-7-12-22-21(13-16)23(28)17(15-32-22)14-25-18-8-10-20(11-9-18)33(30,31)27-24(29)26-19-5-3-2-4-6-19/h2-15H,1H3,(H2,26,27,29) |
InChI Key |
SOVLKXIAUDJZOS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4 |
Synonyms |
Benzenesulfonamide, 4-(((6-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)carbonyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.